(2Z)-2-(2,6-dichlorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione (2Z)-2-(2,6-dichlorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16294252
InChI: InChI=1S/C22H17Cl2N3O3S/c1-2-10-30-14-8-6-13(7-9-14)11-18-20(28)25-22-27(26-18)21(29)19(31-22)12-15-16(23)4-3-5-17(15)24/h3-9,12H,2,10-11H2,1H3/b19-12-
SMILES:
Molecular Formula: C22H17Cl2N3O3S
Molecular Weight: 474.4 g/mol

(2Z)-2-(2,6-dichlorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

CAS No.:

Cat. No.: VC16294252

Molecular Formula: C22H17Cl2N3O3S

Molecular Weight: 474.4 g/mol

* For research use only. Not for human or veterinary use.

(2Z)-2-(2,6-dichlorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione -

Specification

Molecular Formula C22H17Cl2N3O3S
Molecular Weight 474.4 g/mol
IUPAC Name (2Z)-2-[(2,6-dichlorophenyl)methylidene]-6-[(4-propoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Standard InChI InChI=1S/C22H17Cl2N3O3S/c1-2-10-30-14-8-6-13(7-9-14)11-18-20(28)25-22-27(26-18)21(29)19(31-22)12-15-16(23)4-3-5-17(15)24/h3-9,12H,2,10-11H2,1H3/b19-12-
Standard InChI Key TVDPKRVAWBAVCJ-UNOMPAQXSA-N
Isomeric SMILES CCCOC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=C(C=CC=C4Cl)Cl)/SC3=NC2=O
Canonical SMILES CCCOC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=C(C=CC=C4Cl)Cl)SC3=NC2=O

Introduction

(2Z)-2-(2,6-dichlorobenzylidene)-6-(4-propoxybenzyl)-7H-13thiazolo[3,2-b]124triazine-3,7(2H)-dione is a complex heterocyclic organic molecule belonging to the class of thiazolo[3,2-b]triazines. This compound is notable for its diverse biological activities and potential applications in medicinal chemistry, particularly in the fields of oncology and infectious diseases.

Synthesis and Characterization

The synthesis of (2Z)-2-(2,6-dichlorobenzylidene)-6-(4-propoxybenzyl)-7H-thiazolo[3,2-b]triazine-3,7(2H)-dione typically involves multi-step synthetic routes. Common reagents used in these reactions include bases like potassium hydroxide or sodium ethoxide, and solvents such as methanol or ethanol. Reaction monitoring is often performed using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure completion.

Spectroscopic Analysis

Spectral characteristics of this compound can be analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm its structure. These techniques provide detailed information about the molecular structure and functional groups present in the compound.

Biological Activities and Potential Applications

Thiazolo[3,2-b]triazines, including (2Z)-2-(2,6-dichlorobenzylidene)-6-(4-propoxybenzyl)-7H-thiazolo[3,2-b]triazine-3,7(2H)-dione, are known for their diverse biological activities. These compounds often exhibit antimicrobial, antiviral, and anticancer properties, making them promising candidates for therapeutic applications.

Potential Mechanisms of Action

The mechanism by which this compound exerts its biological effects is likely multifaceted. In vitro studies may provide insights into specific pathways affected by this compound, including apoptosis induction or inhibition of specific kinases involved in cancer progression.

Chemical Reactions and Stability

This compound can undergo various chemical reactions typical for heterocycles. Reactions are typically performed under controlled temperature and pressure conditions to optimize yields and minimize side products. Analytical techniques such as mass spectrometry (MS) may be employed to analyze reaction products.

Stability and Reactivity

The stability and reactivity of (2Z)-2-(2,6-dichlorobenzylidene)-6-(4-propoxybenzyl)-7H-thiazolo[3,2-b]triazine-3,7(2H)-dione depend on its functional groups and the conditions under which it is stored or reacted. Solvent choice and temperature control are critical for optimizing yields and preventing decomposition.

Comparison with Similar Compounds

Other compounds within the thiazolo[3,2-b]triazine class, such as (2Z)-6-(2-chlorobenzyl)-2-(naphthalen-1-ylmethylidene)-7H-thiazolo[3,2-b]triazine-3,7(2H)-dione, also exhibit significant biological activities and potential therapeutic applications. These compounds often share similar synthetic routes and analytical techniques for characterization.

Data Comparison Table

CompoundMolecular FormulaMolecular WeightBiological Activities
(2Z)-2-(2,6-dichlorobenzylidene)-6-(4-propoxybenzyl)-7H-thiazolo[3,2-b]triazine-3,7(2H)-dioneC₂₂H₁₇Cl₂N₃O₃SNot specifiedAnticancer, antimicrobial
(2Z)-6-(2-chlorobenzyl)-2-(naphthalen-1-ylmethylidene)-7H-thiazolo[3,2-b]triazine-3,7(2H)-dioneC₁₈H₁₄ClN₅O₂SApproximately 385.85 g/molAnticancer, antimicrobial
2-[(4,7-Dimethylquinazolin-2-yl)amino]pyrimidine-4,6-diolNot specifiedNot specifiedPotential anticancer, antimicrobial

Future Research Directions

Further studies are necessary to fully explore the potential of (2Z)-2-(2,6-dichlorobenzylidene)-6-(4-propoxybenzyl)-7H-thiazolo[3,2-b]triazine-3,7(2H)-dione in medicinal chemistry and pharmacology. In vitro and in vivo experiments would provide valuable insights into its efficacy and safety as a therapeutic agent.

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